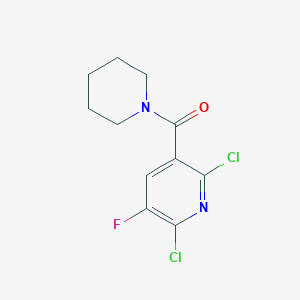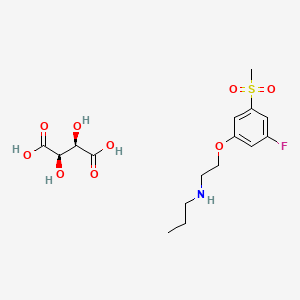
Mesdopetam L-tartrate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesdopetam L-tartrate salt, also known as mesdopetam, is a novel dopamine D3 receptor antagonist. It has been developed primarily for the treatment of levodopa-induced dyskinesias, a severe form of involuntary movements commonly occurring in Parkinson’s disease. Mesdopetam also shows potential in treating Parkinson’s disease psychosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mesdopetam involves multiple steps, starting from the appropriate phenoxyethylamine derivative. The key steps include:
Formation of the phenoxyethylamine core: This involves the reaction of a substituted phenol with an appropriate alkylating agent.
Introduction of the fluoro and methylsulfonyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of the L-tartrate salt: The final step involves the reaction of mesdopetam with L-tartaric acid to form the L-tartrate salt.
Industrial Production Methods
Industrial production of mesdopetam L-tartrate salt follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Mesdopetam undergoes several types of chemical reactions, including:
Oxidation: Mesdopetam can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert mesdopetam to its reduced forms.
Substitution: Mesdopetam can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of mesdopetam .
Applications De Recherche Scientifique
Mesdopetam L-tartrate salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor antagonism.
Biology: Investigated for its effects on dopamine receptors in various biological systems.
Medicine: Primarily researched for its potential in treating Parkinson’s disease-related conditions, such as levodopa-induced dyskinesias and psychosis.
Mécanisme D'action
Mesdopetam exerts its effects by antagonizing dopamine D3 receptors. This action helps to mitigate the involuntary movements and psychosis associated with Parkinson’s disease. The molecular targets include dopamine D3 receptors, and the pathways involved are primarily related to dopamine signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clozapine: An antipsychotic used to treat schizophrenia and Parkinson’s disease psychosis.
Pimavanserin: Used to treat Parkinson’s disease psychosis.
Experimental D3 antagonists: Various compounds under investigation for their potential to treat Parkinson’s disease-related conditions.
Uniqueness of Mesdopetam
Mesdopetam is unique in its dual action of mitigating both dyskinesias and psychosis without significantly affecting normal motor functions. This makes it a promising candidate for treating Parkinson’s disease-related conditions .
Propriétés
Formule moléculaire |
C16H24FNO9S |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine |
InChI |
InChI=1S/C12H18FNO3S.C4H6O6/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16;5-1(3(7)8)2(6)4(9)10/h7-9,14H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
RVVLSGZJNROIAK-LREBCSMRSA-N |
SMILES isomérique |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


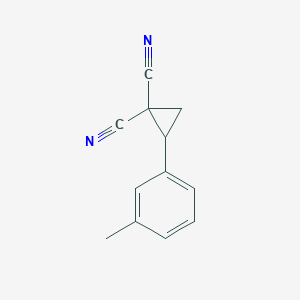
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
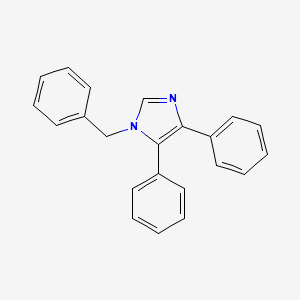
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
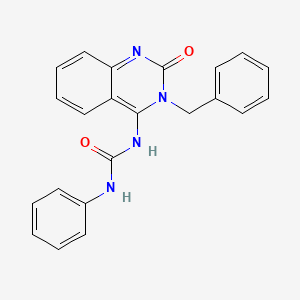

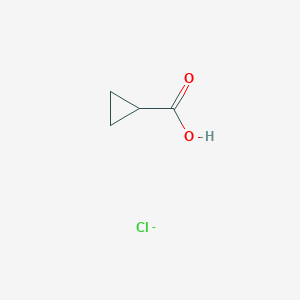
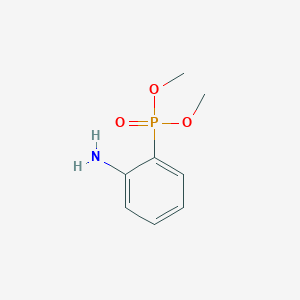
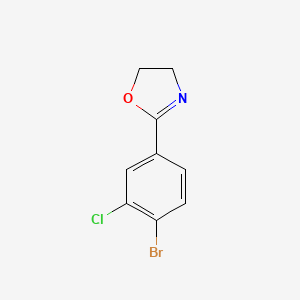
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14115095.png)
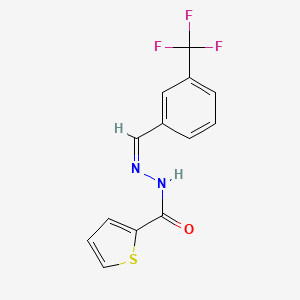
![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
